molecular formula C24H30N2O2 B6102951 7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6102951
M. Wt: 378.5 g/mol
InChI Key: GDEFETOAPWCTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. These effects suggest that this compound has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to elucidate its precise mechanism of action.

Future Directions

There are several potential future directions for the study of 7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacological properties.

Synthesis Methods

The synthesis of 7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved using various methods. One method involves the reaction of 2,7-diazaspiro[4.5]decan-1-one with 3-methoxybenzyl bromide and 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,7-diazaspiro[4.5]decan-1-one with 3-methoxybenzylamine and 3-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in the field of medicine. One study has shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study has shown that this compound can inhibit the growth of cancer cells and induce apoptosis. These findings suggest that this compound has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

7-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-19-6-3-7-20(14-19)16-25-13-11-24(18-25)10-5-12-26(23(24)27)17-21-8-4-9-22(15-21)28-2/h3-4,6-9,14-15H,5,10-13,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEFETOAPWCTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3(C2)CCCN(C3=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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